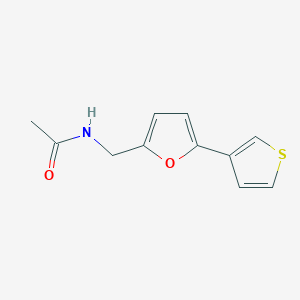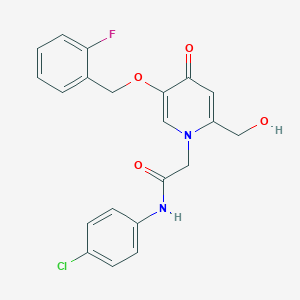
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, also known as MPPL, is a chemical compound that has garnered interest in scientific research due to its potential therapeutic effects. MPPL is a beta-adrenergic receptor antagonist that has been shown to have potential applications in the treatment of various diseases.
作用机制
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist by binding to the beta-adrenergic receptors on the surface of cells. This blocks the effects of adrenaline and noradrenaline on the heart and blood vessels, which reduces heart rate and blood pressure. This compound also increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces heart rate and blood pressure by blocking the effects of adrenaline and noradrenaline on the heart and blood vessels. This compound also increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic effects in various diseases, including cardiovascular disease, anxiety, and depression. This makes it a promising compound for further research. However, one limitation is that the synthesis of this compound is a complex process that requires specialized knowledge and equipment. This can make it difficult to obtain and use in lab experiments.
未来方向
There are several future directions for research on 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. One direction is to further investigate its potential therapeutic effects in various diseases, including cardiovascular disease, anxiety, and depression. Another direction is to investigate its potential side effects and toxicity. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods for its production. Finally, future research could investigate the potential of this compound as a lead compound for the development of new drugs with similar therapeutic effects.
合成方法
The synthesis of 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves the reaction of 1-(4-methoxyphenoxy)-3-chloropropane with 4-phenylpiperazine in the presence of sodium hydride. The resulting product is then reduced with sodium borohydride to yield this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
科学研究应用
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have potential therapeutic effects in various diseases, including cardiovascular disease, anxiety, and depression. This compound acts as a beta-adrenergic receptor antagonist, which means that it blocks the effects of adrenaline and noradrenaline on the heart and blood vessels. This makes it a potential treatment for hypertension, heart failure, and other cardiovascular diseases.
In addition to its cardiovascular effects, this compound has been shown to have anxiolytic and antidepressant effects in animal models. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. This makes it a potential treatment for anxiety and depression.
属性
IUPAC Name |
1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-19-7-9-20(10-8-19)25-16-18(23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17/h2-10,18,23H,11-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRYOSUYTNPIFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)
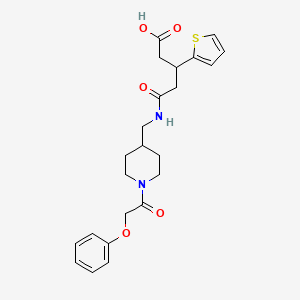
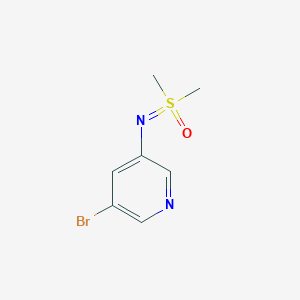
![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)
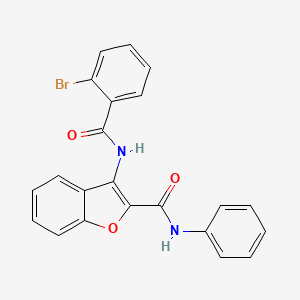

![2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2367965.png)
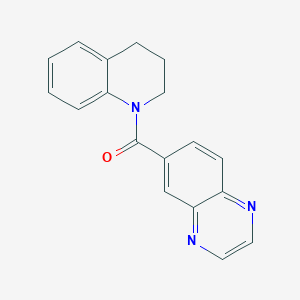
![8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2367968.png)
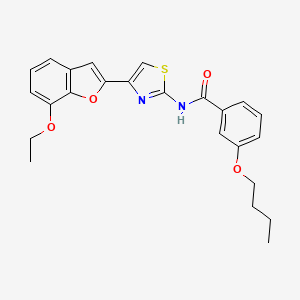
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)
